2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
Description
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C20H11Cl2FN2O2 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-13-6-12(19(26)16(22)8-13)10-24-15-4-5-17-18(9-15)27-20(25-17)11-2-1-3-14(23)7-11/h1-10,26H |
InChI Key |
YKLYBHRIPQWEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenol with 2-(3-fluorophenyl)-1,3-benzoxazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: Similar structure but with a methoxy group instead of a fluorophenyl group.
2,4-dichloro-6-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: Contains a hydroxy group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol imparts unique chemical and biological properties, making it distinct from its analogs. This group can enhance the compound’s reactivity and potential biological activities, such as increased binding affinity to specific molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
